REACTION_CXSMILES
|
[CH2:1]1[CH:9]2[CH:4]3[CH:5]([CH2:10][C:11](=[O:12])[N:3]3[C:2]1=[O:13])[CH2:6][CH2:7][CH2:8]2.Cl.C([OH:22])C1C=CC=CC=1>C(OCC)C>[O:12]=[C:11]1[CH2:10][CH:5]2[CH:4]([CH:9]([CH2:1][C:2]([OH:13])=[O:22])[CH2:8][CH2:7][CH2:6]2)[NH:3]1
|
Name
|
hexahydropyrrolo [3,2,1-hi]-indole-2,4(1H, 5H)-dione
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C1C(N2C3C(CCCC13)CC2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2C(CCCC2C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |